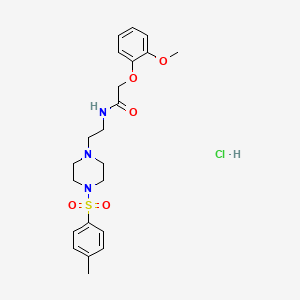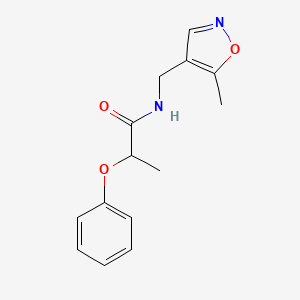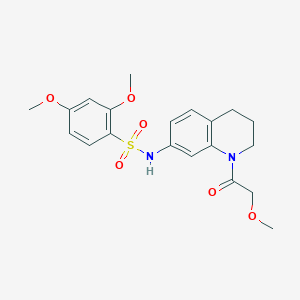
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPA hydrochloride and is a member of the piperazine family of compounds. MPPA hydrochloride has been shown to have a wide range of biochemical and physiological effects, which make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
MPPA hydrochloride works by binding to the 5-HT1A receptor and blocking its activity. This leads to a decrease in the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological processes. By blocking the activity of the 5-HT1A receptor, MPPA hydrochloride can help researchers better understand the function of this receptor and its role in various physiological processes.
Biochemical and Physiological Effects
MPPA hydrochloride has a wide range of biochemical and physiological effects that make it a valuable tool for researchers. Some of the most notable effects include its ability to decrease the release of serotonin, increase the levels of dopamine and norepinephrine, and decrease the levels of cortisol. These effects make MPPA hydrochloride a valuable tool for studying the function of various neurotransmitters and their role in regulating mood, anxiety, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPA hydrochloride in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of using MPPA hydrochloride is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
Orientations Futures
There are a number of future directions for research involving MPPA hydrochloride. One promising area of research involves its use as a tool for studying the function of the 5-HT1A receptor in various disease states, including depression, anxiety, and schizophrenia. Another potential direction for research involves the development of new compounds that are based on the structure of MPPA hydrochloride and have even greater selectivity for the 5-HT1A receptor. Finally, researchers may also explore the use of MPPA hydrochloride in combination with other compounds to better understand the complex interactions between various neurotransmitters and their receptors.
Méthodes De Synthèse
MPPA hydrochloride can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This compound is then reacted with 4-tosylpiperazine to form 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide. Finally, this compound is treated with hydrochloric acid to form MPPA hydrochloride.
Applications De Recherche Scientifique
MPPA hydrochloride has a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the function of the serotonin receptor. MPPA hydrochloride has been shown to be a highly selective antagonist of the 5-HT1A receptor, which is involved in a variety of physiological processes including mood regulation, anxiety, and cognition.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-7-9-19(10-8-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-21-6-4-3-5-20(21)29-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNYINUWGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)


![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)
